Spiro[2.5]octane
Overview
Description
Spiro[2.5]octane is an organic compound with the molecular formula C₈H₁₄. It is characterized by a unique spiro structure, where two cycloalkane rings are connected through a single carbon atom. This compound is part of the spiro compound family, which is known for its distinctive three-dimensional architecture and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro(2.5)octane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,6-dibromohexane with sodium metal in dry ether can yield spiro(2.5)octane. Another method involves the use of para-quinone methides, which react smoothly under mild conditions to form spiro(2.5)octane derivatives .
Industrial Production Methods
Industrial production of spiro(2.5)octane often involves multi-step synthetic methods to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization process. The production process is designed to be efficient and scalable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique spiro structure, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spiro(2.5)octane can yield spiro(2.5)octane-5,7-dione, while halogenation can produce various halogenated derivatives.
Scientific Research Applications
Spiro[2.5]octane has a wide range of applications in scientific research. It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. In biology and medicine, spiro(2.5)octane derivatives have been studied for their potential pharmacological properties. For instance, spiro(2.5)octane derivatives isolated from the endophytic fungus Pestalotiopsis fici have shown promising biological activities .
Mechanism of Action
The mechanism of action of spiro(2.5)octane and its derivatives often involves interactions with specific molecular targets and pathways. For example, spiro(2.5)octane has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The compound’s unique structure allows it to yield different product distributions depending on the oxidation mechanism, providing insights into the enzyme’s catalytic process .
Comparison with Similar Compounds
Similar Compounds
Spiro(3.5)nonane: Another spiro compound with a similar structure but different ring sizes.
Spiro[4.5]decane: A spiro compound with larger rings, offering different chemical properties and reactivity.
Uniqueness
Spiro[2.5]octane is unique due to its specific ring size and the resulting three-dimensional structure. This uniqueness influences its reactivity and makes it a valuable compound in various chemical and biological studies. Its rigid structure and ability to undergo diverse chemical reactions make it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
spiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEYMRPOKBCNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171692 | |
Record name | Spiro(2.5)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-65-9 | |
Record name | Spiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(2.5)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(2.5)octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.